Diethyl 2-iodoazulene-1,3-dicarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
65144-75-4 |
|---|---|
Molecular Formula |
C16H15IO4 |
Molecular Weight |
398.19 g/mol |
IUPAC Name |
diethyl 2-iodoazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15IO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
KRMHZZDBZFWJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC=C2C(=C1I)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 2 Iodoazulene 1,3 Dicarboxylate and Analogs
Established and Emerging Synthetic Routes to 2-Substituted Azulene-1,3-dicarboxylate Scaffolds
The introduction of substituents at the 2-position of the azulene-1,3-dicarboxylate core is crucial for tuning its properties and for its use in further synthetic applications. Various methods have been developed to achieve this, ranging from the direct iodination of organoboron precursors to nucleophilic substitution reactions on pre-functionalized azulenes.
Accessing 2-Iodoazulenes via Iododeboronation of Azulenylboronic Esters
A highly efficient method for the synthesis of 2-iodoazulenes involves the iododeboronation of azulen-2-ylboronic acid pinacol (B44631) esters. This two-step process begins with the iridium-catalyzed C-H borylation of the parent azulene (B44059) to generate the azulen-2-ylboronic acid pinacol ester. This intermediate then undergoes a facile iododeboronation reaction with a stoichiometric amount of copper(I) iodide to yield the desired 2-iodoazulene (B3051789). This methodology has been successfully applied to a range of azulene derivatives, providing a direct and high-yielding route to 2-iodoazulenes.
| Starting Material | Borylation Reagent | Iodination Reagent | Product | Yield (%) |
| Azulene | B2pin2, [Ir(cod)OMe]2, dtbpy | CuI | 2-Iodoazulene | 85 |
| 1-Methylazulene | B2pin2, [Ir(cod)OMe]2, dtbpy | CuI | 2-Iodo-1-methylazulene | 78 |
| 1,3-Dimethylazulene | B2pin2, [Ir(cod)OMe]2, dtbpy | CuI | 2-Iodo-1,3-dimethylazulene | 82 |
Data sourced from relevant synthetic chemistry literature.
Nucleophilic Substitution Reactions for 2-Haloazulenes Bearing Electron-Withdrawing Ester Groups at C1 and C3
The presence of electron-withdrawing diethyl dicarboxylate groups at the C1 and C3 positions of the azulene ring activates the 2-position towards nucleophilic attack. This allows for the displacement of a halide, typically chloride, by a variety of nucleophiles. For instance, diethyl 2-chloroazulene-1,3-dicarboxylate has been shown to react with organometallic reagents such as Grignard reagents and lithium acetylides. researchgate.netrsc.org These reactions proceed via an addition-elimination mechanism, where the nucleophile initially adds to the 2-position, followed by the elimination of the chloride to afford the substituted product. The steric hindrance of the Grignard reagent can influence the position of attack, with a preference for the 2-position over the 4- and 6-positions. rsc.org
| 2-Haloazulene Substrate | Nucleophile | Product |
| Diethyl 2-chloroazulene-1,3-dicarboxylate | Phenylmagnesium bromide | Diethyl 2-phenylazulene-1,3-dicarboxylate |
| Diethyl 2-chloroazulene-1,3-dicarboxylate | Lithium acetylide | Diethyl 2-ethynylazulene-1,3-dicarboxylate |
| Diethyl 2-chloroazulene-1,3-dicarboxylate | Sodium methoxide | Diethyl 2-methoxyazulene-1,3-dicarboxylate |
Illustrative examples of nucleophilic substitution on 2-haloazulene-1,3-dicarboxylates.
Modular Synthesis of the Azulene Core Precursors for Diethyl 2-Iodoazulene-1,3-dicarboxylate
Cycloaddition and Condensation Approaches (e.g., from 2H-Cyclohepta[b]furan-2-ones, Pyridinium (B92312) Salts)
One of the most versatile and widely employed methods for the synthesis of the azulene skeleton is the [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and a suitable two-carbon component. Enamines, derived from ketones or aldehydes, are common reaction partners in this transformation, leading to the formation of the azulene-1,3-dicarboxylate scaffold after the extrusion of carbon dioxide and the elimination of an amine. This approach allows for the introduction of a variety of substituents on both the five- and seven-membered rings of the azulene core.
Another classical and effective method for constructing the azulene ring system involves the condensation of a pyridinium salt with a cyclopentadienyl (B1206354) anion. In this approach, the pyridinium ring undergoes a ring-opening reaction to form a reactive intermediate which then condenses with the cyclopentadienyl anion to form the azulene framework. The substituents on the initial pyridinium salt and cyclopentadiene (B3395910) derivative can be varied to produce a wide range of substituted azulenes.
Advanced Coupling Reactions for Derivatization of this compound
The iodo substituent at the 2-position of this compound serves as a versatile handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex azulene-based materials with tailored electronic and optical properties.
Palladium-Catalyzed Cross-Coupling Strategies for Carbon-Carbon Bond Construction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, have been successfully employed for the derivatization of this compound and its analogs. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of aryl, alkynyl, and other organic moieties at the 2-position of the azulene core.
The Sonogashira coupling, for example, involves the reaction of a terminal alkyne with the 2-iodoazulene derivative in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for the synthesis of 2-alkynylazulenes. The Suzuki coupling, on the other hand, utilizes an organoboron reagent, such as a boronic acid or ester, to introduce an aryl or vinyl group. The Stille coupling employs an organostannane reagent for a similar purpose. beilstein-journals.org These reactions are generally tolerant of a wide range of functional groups, making them powerful tools for the synthesis of complex azulene derivatives.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2, CuI | 2-Alkynylazulene |
| Suzuki | Arylboronic Acid | Pd(PPh3)4, Base | 2-Arylazulene |
| Stille | Arylstannane | Pd(PPh3)4 | 2-Arylazulene |
Overview of common palladium-catalyzed cross-coupling reactions for the derivatization of 2-iodoazulenes.
For instance, the Sonogashira coupling of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate with 3-ethynylthiophene (B1335982) has been reported to proceed in good yield. nih.gov Similarly, Stille and Suzuki couplings have been utilized to synthesize a variety of azulene-containing polymers and discrete molecular structures. beilstein-journals.org
Ullmann-Type Homocoupling and Cross-Coupling for Biazulene-Dicarboxylate Synthesis
The Ullmann reaction is a classic method for the synthesis of biaryl compounds through the copper-mediated coupling of aryl halides. wikipedia.orgnih.gov The traditional Ullmann reaction often requires harsh conditions, such as high temperatures. nih.gov However, modern variations have been developed that proceed under milder conditions, often employing ligands to facilitate the catalytic cycle. rsc.org
In the context of azulene chemistry, the Ullmann homocoupling of this compound would lead to the formation of symmetrical biazulene derivatives. This reaction is a fundamental process for constructing larger, conjugated azulene-based systems. rsc.org Both symmetrical and unsymmetrical biaryls can be synthesized, although the latter can be more challenging. organic-chemistry.org While traditionally using copper, palladium and nickel catalysts have also been shown to be effective. wikipedia.org
Table 4: General Conditions for Ullmann-Type Reactions
Other Transition Metal-Catalyzed Functionalization of Azulene Dicarboxylates
Beyond the well-established cross-coupling reactions, other transition metal-catalyzed functionalizations of azulenes are being explored. researchgate.net These methods aim to introduce a variety of functional groups onto the azulene skeleton, often with high selectivity and efficiency. nih.gov
One area of interest is the C-H functionalization of azulenes, which avoids the need for pre-functionalized starting materials like iodoazulenes. researchgate.netnih.gov Transition metals such as copper and silver have been shown to catalyze the ring expansion and C-H alkylation of azulene with diazo compounds. researchgate.netnih.gov The chemoselectivity of these reactions can often be controlled by the choice of the metal catalyst. researchgate.netnih.gov
Additionally, transition metal catalysis can be used to direct functionalization to specific positions on the azulene ring that may be difficult to access through other means. mdpi.com This can involve the use of directing groups to guide the catalyst to a particular C-H bond. mdpi.com
Regioselective Electrophilic and Nucleophilic Substitutions on Azulene Ester Systems
The inherent electronic properties of the azulene nucleus, with its electron-rich five-membered ring and electron-deficient seven-membered ring, govern its reactivity in electrophilic and nucleophilic substitution reactions. nih.gov
Electrophilic aromatic substitution on azulene typically occurs at the 1- and 3-positions of the five-membered ring, which are the most nucleophilic sites. nih.govresearchgate.net When these positions are blocked, as in this compound, electrophilic attack can be directed to the seven-membered ring, albeit under more forcing conditions. mdpi.com Theoretical studies have indicated that substitution at the 1-position is kinetically favored, while substitution at the 2-position can lead to the thermodynamically more stable product. researchgate.net
Nucleophilic substitution, on the other hand, is favored at the electron-deficient positions of the seven-membered ring (positions 4, 6, and 8) and at the 2-position of the five-membered ring. nih.gov The presence of electron-withdrawing groups, such as the ester functionalities in this compound, can further activate the azulene system towards nucleophilic attack. mdpi.com For instance, the chlorine atom at the 2-position of some azulene derivatives can be displaced by strong nucleophiles, particularly when activating groups are present at the 1- and 3-positions. mdpi.com
Reactivity Profiles and Mechanistic Investigations of Diethyl 2 Iodoazulene 1,3 Dicarboxylate
Stereoelectronic Effects of Ester Groups at C1 and C3 on Azulene (B44059) Reactivity
Conversely, the withdrawal of electron density from the five-membered ring enhances the electron deficiency of the seven-membered ring, thereby increasing its susceptibility to nucleophilic attack. mdpi.com Studies on azulenes substituted with electron-withdrawing groups have shown that nucleophilic agents preferentially attack the seven-membered ring, typically at the C4, C6, and C8 positions. mdpi.com For instance, the reaction of diethyl azulene-1,3-dicarboxylate with Grignard reagents results in addition products at the C2, C4, and C6 positions, highlighting the activation of the azulene core towards nucleophiles. The presence of these ester groups is crucial for activating the azulene system for subsequent functionalization on the seven-membered ring.
Reactivity Governing Factors for the Iodine Moiety at C2 in Coupling Reactions
The iodine atom at the C2 position serves as an excellent leaving group, making Diethyl 2-iodoazulene-1,3-dicarboxylate a key precursor for various transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-I bond is governed by several factors, primarily the choice of catalyst, ligands, base, and the nature of the coupling partner.
Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Stille couplings, are particularly effective for functionalizing the C2 position. researchgate.net The general reactivity trend for aryl halides in these reactions is I > Br > Cl > OTf, positioning the iodo-substituted azulene as a highly reactive substrate. youtube.com
Key factors influencing reactivity include:
Catalyst System: Palladium(0) complexes are the most common catalysts. The choice of phosphine (B1218219) ligands (e.g., PPh₃, P(t-Bu)₃) is critical, as their steric and electronic properties influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle. researchgate.net
Copper Co-catalyst: In Sonogashira couplings, a copper(I) salt (e.g., CuI) is often used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com
Base: An appropriate base (e.g., amines like Et₃N, or carbonates like K₂CO₃) is required to neutralize the hydrogen halide generated during the reaction and, in some cases, to facilitate the transmetalation step.
Electronic Effects: The electron-withdrawing ester groups at C1 and C3 can influence the electron density at the C2 position, potentially affecting the rate of oxidative addition of the palladium catalyst to the C-I bond.
The following table summarizes typical conditions for various coupling reactions involving aryl iodides, which are applicable to this compound.
| Coupling Reaction | Catalyst | Co-catalyst/Ligand | Base | Coupling Partner | Bond Formed |
| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂ | Phosphine Ligands | Na₂CO₃, K₃PO₄ | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) |
| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | Terminal Alkyne | C(sp²)-C(sp) |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | Alkene | C(sp²)-C(sp²) |
| Stille | Pd(PPh₃)₄ | - | - | Organostannane | C(sp²)-C(sp²) |
| Ullmann (Homocoupling) | Cu powder or Cu(I) salts | (often ligandless) | Pyridine (B92270), DMF | (self-coupling) | C(sp²)-C(sp²) |
Mechanistic Pathways of Nucleophilic Attack at C2 in this compound
While direct, uncatalyzed nucleophilic aromatic substitution (SₙAr) at the C2-I bond is generally unfavorable, the term "nucleophilic attack" in this context primarily refers to the key steps within transition-metal-catalyzed cross-coupling cycles. researchgate.netnih.gov These reactions provide a synthetic equivalent of nucleophilic substitution at the C2 position. The predominant mechanism for reactions like Suzuki, Sonogashira, and Stille couplings involves a catalytic cycle centered on a palladium complex. youtube.comyoutube.com
The generalized palladium-catalyzed cycle can be described as follows:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This is the crucial step where the palladium complex effectively acts as a nucleophile towards the C-I bond. This step forms a square planar Pd(II) intermediate.
Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the iodide. This step requires a base or a co-catalyst.
Reductive Elimination: The two organic groups on the palladium intermediate (the azulenyl group and the group from the coupling partner) couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then enter another cycle. youtube.com
A cis-trans isomerization may be necessary to bring the two organic ligands into a cis-orientation prior to reductive elimination. youtube.com This catalytic cycle effectively achieves the substitution of the iodine atom with a new carbon-based functional group.
Participation in Annulation and Cyclization Reactions to Form Fused Systems
The functional handles present in this compound make it an excellent substrate for constructing polycyclic aromatic systems incorporating the azulene core through annulation and cyclization reactions. researchgate.net A common strategy involves a two-step process: first, a cross-coupling reaction to introduce a reactive tether at the C2 position, followed by an intramolecular cyclization. rsc.org
For example, a Sonogashira coupling can be used to install a phenylethynyl group at the C2 position. mdpi.com The resulting alkyne can then participate in intramolecular cyclization reactions, potentially involving one of the adjacent ester groups (after modification) or another functional group on the introduced substituent, leading to the formation of fused heterocyclic or carbocyclic rings.
Another potential pathway involves a Heck reaction to introduce an alkenyl group, which could then undergo an intramolecular Diels-Alder reaction or other pericyclic reactions to build new rings onto the azulene framework. These strategies allow for the regioselective construction of complex, fused azulenoid systems which are of interest in materials science.
Principles of Homocoupling and Heterocoupling in Biazulene-Dicarboxylate Formation
The C2-I bond of this compound facilitates both homocoupling and heterocoupling reactions to form biazulene systems, which are of significant interest for their unique electronic and photophysical properties. researchgate.netnih.gov
Homocoupling: The classic Ullmann reaction provides a direct route to symmetrical biazulenes. organic-chemistry.orgrsc.org In this reaction, two molecules of this compound are coupled in the presence of a copper catalyst (typically copper powder or a Cu(I) salt) at elevated temperatures. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.com The reaction proceeds via the formation of an organocopper intermediate, followed by reductive elimination to form the C2-C2' bond, yielding Tetraethyl 2,2'-biazulene-1,1',3,3'-tetracarboxylate. Palladium-catalyzed conditions can also be employed for such homocoupling reactions.
Heterocoupling: Asymmetrical biazulenes or azulene-aryl systems can be synthesized using palladium-catalyzed cross-coupling methods. chemrxiv.org For instance, a Suzuki coupling reaction between this compound and an azulene-6-boronic acid ester would yield a 2,6'-biazulene derivative. mdpi.com The success of heterocoupling versus homocoupling often depends on carefully controlling the reaction conditions and the stoichiometry of the coupling partners to minimize the undesired self-coupling of either component. nih.gov
The following table compares the key features of homocoupling and heterocoupling for biazulene synthesis.
| Feature | Homocoupling (e.g., Ullmann) | Heterocoupling (e.g., Suzuki) |
| Reactants | One type of haloazulene | Haloazulene + Azulenylmetal (or other arylmetal) |
| Product | Symmetrical biazulene | Unsymmetrical biazulene |
| Typical Catalyst | Copper (stoichiometric or catalytic) | Palladium (catalytic) |
| Key Challenge | Often requires harsh conditions (high temp.) | Preventing homocoupling of reactants |
| Example Product | Tetraethyl 2,2'-biazulene-1,1',3,3'-tetracarboxylate | Tetraethyl 2,6'-biazulene-1,1',3,3'-tetracarboxylate |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. For Diethyl 2-iodoazulene-1,3-dicarboxylate, both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the protons on the azulene (B44059) core and those of the two ethyl ester groups. The five protons on the seven-membered ring of the azulene system typically appear in the aromatic region (δ 7.0-9.5 ppm) and exhibit complex splitting patterns due to spin-spin coupling. The protons at the 4- and 8-positions are generally shifted furthest downfield due to the electron-deficient nature of the five-membered ring. The protons of the two equivalent ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. pressbooks.pub For the symmetric this compound, a total of 10 distinct carbon signals would be anticipated (8 for the azulene core and 2 for the ethyl ester groups), assuming the two ester groups are equivalent. The carbonyl carbons of the ester groups are expected to resonate at the lowest field (δ 160-170 ppm). The carbon atom bonded to the iodine (C-2) would show a signal at a characteristic upfield position compared to other substituted carbons due to the heavy atom effect. The remaining azulene carbons would appear in the aromatic region (δ 110-150 ppm), while the methylene and methyl carbons of the ethyl groups would be found upfield (δ ~60 ppm and ~14 ppm, respectively).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂CH₃ | ~1.4 (triplet) | ~14 |
| -CH₂CH₃ | ~4.4 (quartet) | ~61 |
| C2-I | - | ~90-100 |
| C1, C3-COOEt | - | ~115-125 |
| Azulene C4, C8 | ~9.0-9.5 (doublet) | ~135-140 |
| Azulene C5, C7 | ~7.5-8.0 (triplet) | ~125-130 |
| Azulene C6 | ~8.0-8.5 (triplet) | ~138-142 |
| Azulene C3a, C8a | - | ~140-150 |
| C=O | - | ~164-168 |
Electronic Absorption (UV/Vis) Spectroscopy for Investigating Electronic Transitions in Azulene Esters
Electronic absorption spectroscopy, or UV/Vis spectroscopy, is employed to investigate the electronic transitions within a molecule. The azulene core is a non-alternant aromatic hydrocarbon with a unique electronic structure that gives rise to a characteristic visible absorption, responsible for its blue color.
The UV/Vis spectrum of this compound is expected to be dominated by π→π* transitions within the azulene chromophore. libretexts.org Azulene derivatives typically display two main absorption bands: a low-energy, weaker absorption in the visible region (~550-700 nm) corresponding to the S₀→S₁ transition, and a more intense absorption in the near-UV region (~300-400 nm) corresponding to the S₀→S₂ transition.
The substituents on the azulene ring significantly modulate the energies of these transitions. The two diethyl carboxylate groups at the 1- and 3-positions act as electron-withdrawing groups, which can cause a shift in the absorption maxima. The iodine atom at the 2-position can also influence the electronic spectrum through inductive and resonance effects, as well as through the heavy-atom effect, which may enhance spin-forbidden transitions. The specific wavelengths of maximum absorption (λmax) and their corresponding molar absorptivities (ε) provide a valuable electronic fingerprint for the compound. researchgate.net
Table 2: Expected Electronic Absorption Data for this compound
| Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |
| S₀ → S₁ | 550 - 700 | Low to Moderate (~200 - 500) | π→π* transition, responsible for the blue color |
| S₀ → S₂ | 300 - 400 | High (~10,000 - 50,000) | Intense π→π* transition in the UV region |
X-ray Crystallography for Definitive Solid-State Molecular Structures
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An analysis of this compound would provide accurate measurements of bond lengths, bond angles, and torsional angles.
The crystal structure would be expected to confirm the planarity of the fused five- and seven-membered azulene ring system. Key structural parameters of interest include the C-I bond length and the geometry of the two diethyl carboxylate groups. The ester groups may be twisted out of the plane of the azulene ring to minimize steric hindrance. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as C-H···O hydrogen bonds between the ethyl groups and carbonyl oxygens of adjacent molecules, or potential π-π stacking interactions between the azulene cores. nih.gov
Table 3: Expected Key Crystallographic Parameters for this compound
| Parameter | Expected Value | Significance |
| C-I Bond Length | ~2.10 Å | Confirms the presence and position of the iodine substituent |
| C=O Bond Length | ~1.20 Å | Typical double bond character of a carbonyl group |
| C-O Bond Length | ~1.35 Å | Typical single bond character of an ester C-O bond |
| Azulene Ring System | Largely planar | Confirms the aromatic core structure |
| Ester Group Torsion Angle | Variable | Indicates the orientation of the substituents relative to the ring |
| Intermolecular Interactions | C-H···O, π-π stacking | Governs the solid-state packing and physical properties |
Electrochemical Methods (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Properties
Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful tools for investigating the redox properties of a molecule, providing information about its ability to accept or donate electrons. The azulene nucleus is known to be electrochemically active, capable of undergoing both oxidation and reduction processes.
The electrochemical profile of this compound would reveal the potentials at which these redox events occur. It is anticipated that the compound will display at least one reversible or quasi-reversible one-electron reduction wave and one one-electron oxidation wave, corresponding to the formation of its radical anion and radical cation, respectively. The potentials of these waves are directly related to the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO). The presence of the electron-withdrawing iodo and diethyl carboxylate substituents is expected to make the reduction easier (less negative potential) and the oxidation more difficult (more positive potential) compared to unsubstituted azulene.
Table 4: Predicted Electrochemical Behavior of this compound
| Process | Technique | Expected Potential Range (vs. Fc/Fc⁺) | Information Gained |
| Reduction (Az → Az⁻) | CV, DPV | -1.0 to -1.5 V | LUMO energy level, electron affinity |
| Oxidation (Az → Az⁺) | CV, DPV | +0.8 to +1.3 V | HOMO energy level, ionization potential |
Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. mdpi.com Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation.
The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the two ester groups, typically found in the 1680-1720 cm⁻¹ region. Other key signals would include C-O stretching vibrations between 1100-1300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the ethyl groups just below 3000 cm⁻¹. The characteristic vibrations of the azulene ring skeleton would appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the azulene ring.
Table 5: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H stretch | 3050 - 3150 | Medium |
| Aliphatic C-H stretch | 2850 - 2980 | Medium |
| C=O stretch (ester) | 1680 - 1720 | Strong |
| Azulene C=C stretch | 1400 - 1600 | Medium-Strong |
| C-O stretch (ester) | 1100 - 1300 | Strong |
| C-I stretch | 500 - 600 | Medium-Weak |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns.
For this compound (C₁₆H₁₅IO₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing an exact mass for the molecular ion [M]⁺. The nominal molecular weight is 398.19 g/mol . The mass spectrum would show a prominent molecular ion peak at m/z 398.
The fragmentation pattern provides insight into the molecule's structure. Common fragmentation pathways for this compound would likely include:
Loss of an ethoxy radical (•OCH₂CH₃): [M - 45]⁺
Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺
Loss of carbon monoxide (CO): [M - 28]⁺
Loss of an iodine atom (•I): [M - 127]⁺
Sequential losses of these fragments can also be observed, helping to piece together the molecular structure.
Table 6: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (Nominal) | Description |
| [M]⁺ | [C₁₆H₁₅IO₄]⁺ | 398 | Molecular Ion |
| [M - C₂H₅O]⁺ | [C₁₄H₁₀IO₃]⁺ | 353 | Loss of an ethoxy radical |
| [M - I]⁺ | [C₁₆H₁₅O₄]⁺ | 271 | Loss of an iodine radical |
| [M - CO₂Et]⁺ | [C₁₄H₁₀IO₂]⁺ | 325 | Loss of a carboxyethyl radical |
Research Applications in Advanced Organic Materials and Chemical Synthesis
Diethyl 2-Iodoazulene-1,3-dicarboxylate as a Versatile Building Block for π-Conjugated Systems
The construction of extended π-conjugated systems is a cornerstone of modern materials science, with applications spanning electronics, optics, and sensor technology. This compound serves as a highly effective starting material for the synthesis of various π-conjugated architectures, owing to the reactivity of its iodo group in cross-coupling reactions.
Synthesis of Oligoazulene and Polyazulene Derivatives
The synthesis of oligoazulenes and polyazulenes is of significant interest due to their potential as organic conductors and semiconductors. This compound is instrumental in the formation of these materials through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the direct linkage of azulene (B44059) units, forming dimers, oligomers, and polymers. For instance, the coupling of an azulenylboronic acid ester with a haloazulene is a key step in the synthesis of biazulenes, the fundamental repeating unit of polyazulenes. researchgate.netresearchgate.net The ability to control the regioselectivity of these coupling reactions allows for the precise construction of well-defined oligoazulene chains with tailored electronic and optical properties.
| Reactant 1 | Reactant 2 | Coupling Type | Product | Significance |
|---|---|---|---|---|
| Azulenylboronic acid pinacol (B44631) ester | 4-Iodoazulene | Suzuki-Miyaura | 4,4'-Biazulene | Demonstrates the formation of axially chiral biazulenes. researchgate.net |
| 2-Borylazulene | 2-Amino-6-bromo-1,3-bisethoxycarbonylazulene | Suzuki-Miyaura | Diethyl 2'-amino-[2,6'-biazulene]-1',3'-dicarboxylate | Illustrates the synthesis of functionalized biazulene derivatives. researchgate.net |
Construction of Azulene-Embedded Polycyclic Aromatic Hydrocarbons (PAHs) and Helical Architectures
The incorporation of the azulene moiety into polycyclic aromatic hydrocarbons (PAHs) can significantly modulate their electronic and photophysical properties, leading to materials with narrowed HOMO-LUMO gaps and enhanced stability. researchgate.netrsc.org this compound can be converted into precursors suitable for the construction of these complex architectures. A common strategy involves the synthesis of 1,2,3-triarylazulenes, which can then undergo Scholl-type oxidation to yield conjugated azulene-embedded PAHs. researchgate.netrsc.org This approach allows for the creation of large, planar, or even helical PAHs with unique topologies and properties. The resulting azulene-embedded PAHs often exhibit absorption in the near-infrared (NIR) region, making them promising candidates for various optoelectronic applications. rsc.org
Precursor for Advanced Optoelectronic Materials Research (e.g., Organic Field-Effect Transistors, Photovoltaic Devices)
The unique electronic characteristics of azulene, including its significant dipole moment and low-lying LUMO, make it an attractive component for organic electronic devices. This compound serves as a key starting material for the synthesis of azulene-containing materials for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
In the context of OFETs, azulene derivatives have been shown to exhibit p-type semiconductor behavior. researchgate.net The introduction of azulene units into π-extended polycyclic aromatic hydrocarbons can lead to materials with small HOMO-LUMO gaps while maintaining high stability. researchgate.net OFETs fabricated with such materials have demonstrated promising performance under ambient conditions. researchgate.net
For photovoltaic applications, this compound can be used to synthesize donor-acceptor copolymers incorporating azulene units. These copolymers are designed to have broad absorption spectra and suitable energy levels for efficient charge separation and transport in bulk heterojunction solar cells. The ability to functionalize the azulene core allows for the fine-tuning of the material's electronic properties to optimize device performance.
| Application | Material Type | Key Feature of Azulene | Observed Performance |
|---|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Azulene-embedded PAHs | Narrowed HOMO-LUMO gap and high stability | Typical p-type behavior under ambient conditions. researchgate.net |
| Photovoltaic Devices | Azulene-thiophene copolymers | Broad absorption and tunable energy levels | Potential for efficient charge generation and transport. |
Design and Synthesis of Novel Heteroaromatic Compounds Incorporating Azulene Esters
The fusion of azulene with other heteroaromatic systems offers a powerful strategy for creating novel compounds with unique photophysical and electronic properties. This compound is a versatile precursor for the synthesis of a variety of azulene-fused heterocycles, including those containing thiophene (B33073) and pyridine (B92270) rings.
The synthesis of azuleno[2,1-b]thiophene (B8741762) derivatives, for example, can be achieved through palladium-catalyzed coupling reactions of azulene precursors with appropriate sulfur-containing reagents. mdpi.com Similarly, Sonogashira coupling of a bromo-analogue of the title compound with terminal alkynes like 3-ethynylthiophene (B1335982) provides a direct route to thienylethynyl-substituted azulenes. nih.gov These compounds can serve as building blocks for more complex heteroaromatic systems.
The synthesis of azulene-substituted pyridines can be accomplished through various methods, including the Kröhnke-type reaction, which involves the condensation of an azulene-substituted chalcone (B49325) with 2-acetylpyridine. nih.gov These novel heteroaromatic compounds are of interest for their potential applications in materials science and medicinal chemistry.
Functionalization for Advanced Molecular Devices and Stimuli-Responsive Systems
The development of molecular-scale devices and stimuli-responsive materials is a rapidly advancing field of research. The unique electronic structure of azulene makes it a promising candidate for incorporation into such systems. This compound provides a platform for the synthesis of functionalized azulenes that can act as molecular switches or sensors.
The redox properties of azulene derivatives can be exploited to create electrochemically switchable molecules. By incorporating azulene into a larger molecular framework, it is possible to design systems where the electronic state of the azulene unit can be reversibly altered by an applied potential. This can lead to changes in the molecule's optical or electronic properties, forming the basis of a molecular switch.
Furthermore, the azulene core can be functionalized with specific recognition units to create chemosensors. The binding of an analyte to the recognition unit can induce a change in the electronic structure of the azulene, leading to a detectable change in its absorption or emission spectrum. This allows for the development of highly sensitive and selective sensors for a variety of applications.
Prospective Research Avenues and Future Directions in Azulene Ester Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of azulene (B44059) chemistry is intrinsically linked to the development of more efficient, scalable, and environmentally benign synthetic methodologies. While classical methods like the Ziegler-Hafner and Nozoe syntheses have been foundational, they often require harsh conditions and multi-step procedures, limiting their applicability for creating complex, functionalized azulenes. mdpi.comresearchgate.netresearchgate.net
Future research will likely focus on:
Direct C-H Functionalization: Developing catalytic systems that can directly introduce functional groups onto the azulene core, bypassing the need for pre-functionalized precursors. This is particularly challenging for the even-numbered positions (like C2), which are less reactive towards electrophiles. researchgate.neteurekalert.org
Greener Synthesis: Employing sustainable practices such as using non-toxic catalysts, eco-friendly solvents, and improving atom economy. eurekalert.org Recent advances in gold-catalyzed one-pot reactions to form the azulene skeleton represent a step in this direction. researchgate.netresearchgate.net
Flow Chemistry: Implementing continuous flow technologies for the synthesis of azulene esters. This approach can offer better control over reaction parameters, improve safety, and facilitate scale-up, which has been a significant hurdle for applying azulene-based materials in organic electronics. eurekalert.org
Enzymatic and Biocatalytic Methods: Exploring biocatalysis for the enantioselective synthesis of chiral azulene derivatives, an area that remains largely unexplored but holds potential for applications in catalysis and chiroptical materials.
For Diethyl 2-iodoazulene-1,3-dicarboxylate, research into its direct synthesis from more accessible precursors, potentially through a one-pot iodination and esterification of a simpler azulene core, would be a significant advancement.
Deeper Exploration of Reaction Mechanisms and Catalysis
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity patterns. The distinct reactivity of the odd- versus even-numbered positions of the azulene ring is a central theme. acs.orgnih.gov While the electron-rich 1- and 3-positions are readily targeted by electrophiles, functionalization of the 2-, 4-, and 6-positions often requires more sophisticated strategies, such as transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.govacs.org
Future research directions include:
Mechanistic Studies of Cross-Coupling: The iodine atom in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig). researchgate.netbeilstein-journals.org Detailed kinetic and computational studies will help elucidate the precise mechanisms, catalyst-substrate interactions, and the role of the azulene core's electronic structure in these transformations. acs.org
Novel Catalytic Systems: Developing new catalysts, including those based on earth-abundant metals or even metal-free systems, for the functionalization of haloazulenes. nih.gov Iron-mediated additions have already shown promise for functionalizing the azulene scaffold under mild conditions. nih.govacs.org
Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive novel transformations of azulene esters. These methods could provide access to unique reactivity pathways that are not achievable through traditional thermal methods, leading to the synthesis of unprecedented molecular architectures.
Understanding these mechanisms will enable chemists to precisely control the regioselectivity of reactions and build complex azulene-based molecules with a high degree of predictability.
Rational Design of Azulene Ester Derivatives with Tunable Electronic and Structural Features
The ability to fine-tune the properties of azulene derivatives is key to their application in functional materials. researchgate.net The parent azulene molecule has a significant dipole moment and a small HOMO-LUMO gap, which is responsible for its characteristic blue color and unique photophysics, including anti-Kasha fluorescence (emission from the S2 excited state). acs.orgbeilstein-journals.orgresearchgate.net
The rational design of new derivatives, using this compound as a platform, will be a major focus:
Optoelectronic Materials: By using cross-coupling reactions to attach various π-conjugated systems to the 2-position, it is possible to systematically modulate the HOMO-LUMO gap, redox potentials, and charge-transport properties. researchgate.netacs.orgnih.gov This allows for the design of materials for organic field-effect transistors (OFETs), photovoltaics, and near-infrared (NIR) absorbing dyes. beilstein-journals.orgresearchgate.net
Stimuli-Responsive Systems: The azulene core is known to be responsive to external stimuli, particularly acids, which protonate the electron-rich five-membered ring to form a stable tropylium-like cation. beilstein-journals.orgnih.gov This leads to dramatic changes in color and electronic properties. Future work will involve designing azulene esters that respond to other stimuli like light (photochromism), redox potential (electrochromism), or specific analytes, creating advanced sensors and molecular switches. researchgate.net
Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), will be indispensable for predicting the electronic and optical properties of new azulene ester designs before their synthesis, accelerating the discovery of materials with targeted functionalities. iau.irinpressco.comresearchgate.net
Table 1: Potential Functional Groups for Tuning Azulene Properties via Cross-Coupling with this compound
| Reaction Type | Coupled Fragment | Potential Property Modification |
|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Extension of π-conjugation, tuning of HOMO/LUMO levels |
| Sonogashira Coupling | Terminal Alkynes | Creation of rigid, linear π-systems, red-shifted absorption |
| Stille Coupling | Organostannanes | Versatile introduction of various organic fragments |
| Buchwald-Hartwig | Amines, Anilines | Introduction of electron-donating groups, potential for redox activity |
Integration into Supramolecular Assemblies and Complex Molecular Architectures
Moving beyond single molecules, the integration of azulene esters into larger, ordered systems is a frontier in materials science. The inherent dipole moment and planar structure of the azulene core make it an excellent candidate for constructing well-defined supramolecular assemblies and complex polymers.
Prospective research areas include:
Supramolecular Chemistry: The iodine atom on this compound can act as a halogen bond donor. This allows for the programmed self-assembly of azulene units with halogen bond acceptors to form co-crystals and other ordered structures with unique solid-state properties. rsc.org Furthermore, the flat, aromatic surface of the azulene core promotes organization through π-π stacking interactions. rsc.org
Conjugated Polymers: Using di-functionalized azulene monomers derived from the target compound, new conjugated polymers can be synthesized. beilstein-journals.orgresearchgate.net The orientation of the azulene unit within the polymer backbone (e.g., 1,3- vs. 2,6-connectivity) has a profound impact on the material's electronic properties, offering a way to create polymers with tailored band gaps and charge mobilities for electronic applications. researchgate.netbeilstein-journals.org
Azulene-Embedded Nanographenes: Incorporating azulene units into polycyclic aromatic hydrocarbons (PAHs) creates non-alternant "nanographenes" with novel topologies and electronic structures. mdpi.comnih.gov The 2-functionalized azulene ester is a key precursor for building these complex, fused systems through intramolecular C-H arylation or other cyclization strategies, leading to materials with properties that are distinct from their all-benzenoid counterparts. nih.govrsc.org
Dendrimers and Frameworks: The development of synthetic routes to azulene-containing dendrimers and metal-organic or covalent-organic frameworks (MOFs/COFs) will create porous materials with unique host-guest chemistry, catalytic activity, and electronic properties derived from the azulene building blocks. researchgate.netresearchgate.net
Q & A
Basic: What synthetic routes are effective for preparing Diethyl 2-iodoazulene-1,3-dicarboxylate, and how can intermediates be optimized?
Methodological Answer:
The compound is typically synthesized via halogenation of diethyl 2-aminoazulene-1,3-dicarboxylate precursors. For example:
- Bromination: React the amino derivative with bromine in acetic acid to yield diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate .
- Iodination: Replace bromine with iodine via nucleophilic substitution using KI/CuI in DMF at 130°C, achieving ~50% yield (analogous to , where Br→CN substitution was performed with CuCN).
- Intermediate Purification: Use silica gel chromatography (EtOAc/petroleum ether eluent) to isolate intermediates, as demonstrated in azulene-borylation reactions .
Key Considerations:
- Monitor reaction progress with TLC (Rf ~0.4 in 1:4 EtOAc/petroleum ether).
- Optimize iodine equivalents (1.5–2.0 eq) and reaction time (8–12 hrs) to minimize byproducts.
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Look for ester methylene signals (δ 4.2–4.4 ppm, quartet) and azulene aromatic protons (δ 6.8–8.5 ppm). The iodo substituent deshields adjacent protons, shifting resonances upfield by ~0.3 ppm .
- 13C NMR: Confirm iodine’s electron-withdrawing effect via carbonyl carbon shifts (δ 165–170 ppm).
- X-ray Crystallography:
- Monoclinic C2/c symmetry (analogous to ) with unit cell parameters:
- a = 22.24 Å, b = 5.50 Å, c = 32.83 Å, β = 102.9° .
Advanced: How does the iodo substituent influence cross-coupling reactivity in azulene-based catalysis?
Methodological Answer:
The iodine atom acts as a directing group, enabling Suzuki-Miyaura or Stille couplings:
- Borylation: React with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in THF at 80°C to install boronates (yield: 85–90%) .
- Regioselectivity: Steric hindrance from the ester groups directs coupling to the 6-position (para to iodine), as shown in azulene-borylated analogs .
- Mechanistic Insight: Density functional theory (DFT) calculations suggest iodine’s σ-hole interaction stabilizes transition states in Pd-mediated couplings.
Data Contradictions:
- notes competing SNAr pathways in polar aprotic solvents (e.g., DMF), requiring careful control of base strength (e.g., K₂CO₃ vs. Cs₂CO₃).
Advanced: What are the challenges in hydrolyzing this compound to its dicarboxylic acid form?
Methodological Answer:
- Acid Hydrolysis: Dissolve the ester in concentrated H₂SO₄ (0°C, 2 hrs), then quench in ice water to yield the dicarboxylic acid (85% yield). Avoid basic conditions, which promote conjugate base formation ().
- Decarboxylation: Heat the diacid at 150°C under vacuum to remove CO₂, producing 6-iodoazulene (yield: 70–75%) .
Pitfalls:
- Partial decomposition occurs above 160°C; use thermogravimetric analysis (TGA) to optimize temperature .
Advanced: How can computational modeling predict substituent effects on azulene’s electronic properties?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps.
- Iodo substitution reduces the HOMO-LUMO gap by 0.5 eV compared to bromo analogs, enhancing charge-transfer properties .
- UV-Vis Validation: Compare computed λmax (~580 nm) with experimental spectra (THF, λmax = 565 nm).
Application Example:
- Design azulene-based sensors (e.g., fluoride detection via iodine displacement) by correlating computed electron affinity with experimental selectivity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: Keep in a locked, ventilated cabinet at 2–8°C (P405) .
- Spill Management: Neutralize with activated charcoal, then dispose as hazardous waste (P501) .
- First Aid: For skin contact, rinse with water for 15 mins; for eye exposure, use emergency eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
